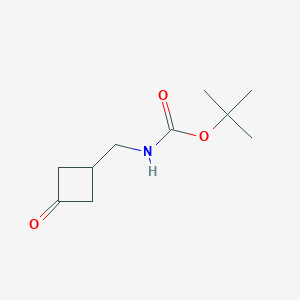

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate

Description

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate (CAS 130369-09-4) is a carbamate derivative featuring a cyclobutane ring substituted with a ketone group and a methyl-linked Boc-protected amine. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol . The compound is commercially available with a purity of 97% and is commonly used in medicinal chemistry as a building block for synthesizing complex molecules, particularly in the development of protease inhibitors and kinase-targeting agents . Its structure combines the steric bulk of the tert-butyloxycarbonyl (Boc) group with the strained cyclobutane ring, which influences its reactivity and conformational flexibility.

Key structural attributes include:

- Cyclobutane backbone: A four-membered ring with inherent ring strain, enhancing reactivity compared to larger cyclic analogs.

- Ketone group: Positioned at the 3-oxo site, enabling nucleophilic additions or reductions.

- Boc-protected amine: Provides stability during synthetic workflows while allowing deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7H,4-6H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPHRYHDJCQNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599993 | |

| Record name | tert-Butyl [(3-oxocyclobutyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130369-09-4 | |

| Record name | tert-Butyl [(3-oxocyclobutyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Enzyme Inhibition Studies

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate has been investigated for its potential as an enzyme inhibitor. The carbamate moiety can interact with the active sites of enzymes, leading to modulation of their activity. This property makes it a candidate for studying enzyme kinetics and mechanisms of action.

- Mechanism of Action : The compound can form covalent bonds with specific amino acid residues in the enzyme's active site, potentially leading to irreversible inhibition or reversible modulation of enzymatic activity .

Pharmacological Research

The compound's ability to influence biological pathways makes it a subject of interest in pharmacological studies. Its interactions with cellular receptors could provide insights into new therapeutic targets.

- Potential Therapeutic Uses : Research indicates that compounds with similar structures have shown promise in treating various diseases by modulating enzyme activity or receptor interactions .

Drug Design

Given its unique structure and reactivity, this compound is valuable in drug design processes. It can serve as a lead compound for developing novel pharmaceuticals aimed at specific biological targets.

- Structure-Activity Relationship (SAR) : Understanding how variations in the structure affect biological activity can guide the design of more effective drugs .

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

- Synthesis and Production : The synthesis involves reacting tert-butyl carbamate with cyclobutanone derivatives under controlled conditions to optimize yield and purity. This process is scalable for industrial production, ensuring high-quality output for research and development purposes .

Case Study 1: Enzyme Interaction Analysis

A study conducted on the interaction of this compound with specific enzymes demonstrated significant inhibition effects. Researchers used kinetic assays to measure the compound's impact on enzyme activity, revealing IC50 values that indicate its potency as an inhibitor.

Case Study 2: Drug Development

In another study focused on drug development, researchers synthesized derivatives of this compound and evaluated their biological activities against various cancer cell lines. The results indicated that modifications to the carbamate structure enhanced cytotoxicity, suggesting pathways for further development into anticancer agents.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate and Analogs

Key Observations :

Ring Size and Strain :

- The cyclobutane ring in the target compound introduces greater ring strain compared to cyclohexane (6-membered) or cyclopentane (5-membered) analogs, enhancing its reactivity in ring-opening or functionalization reactions .

- Cyclopentane derivatives (e.g., CAS 847416-99-3) exhibit lower strain and higher conformational flexibility, often leading to better metabolic stability in drug candidates .

Linear vs. Cyclic Ketones :

- Linear-chain analogs like tert-Butyl (4-oxopentyl)carbamate lack the steric constraints of cyclic systems, enabling easier synthetic modifications but reducing target-binding specificity .

Similarity Scores :

Key Findings :

- The target compound’s 3-oxocyclobutylmethyl group is synthesized via multi-step protocols involving cyclobutanone intermediates, whereas linear analogs are prepared more directly .

- The Boc group in all compounds serves as a temporary protecting group, removable under acidic conditions (e.g., trifluoroacetic acid) to expose the amine for further functionalization .

Table 3: Bioactivity and Drug-Likeness

Biological Activity

tert-Butyl ((3-oxocyclobutyl)methyl)carbamate, with the molecular formula CHNO and a molecular weight of 199.25 g/mol, is a compound of significant interest in pharmacological research due to its potential biological activities. The compound features a carbamate functional group, which is known for its reactivity and ability to interact with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The unique cyclobutyl structure of this compound enhances its chemical reactivity. The presence of the carbonyl group (C=O) in the cyclobutyl moiety contributes to its biological activity by allowing for various chemical transformations and interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 130369-09-4 |

| Storage Conditions | Sealed, dry, 2-8°C |

Enzyme Interaction

Research indicates that this compound may act as an enzyme inhibitor or activator. The carbamate group can form covalent bonds with active sites on enzymes, potentially modulating their activity. This interaction is significant in drug design, as it can lead to the development of new therapeutic agents targeting specific enzymes involved in various diseases .

Pharmacological Applications

The compound has been investigated for its potential in treating conditions related to enzyme dysregulation. For instance, it has shown promise as an inhibitor of plasma kallikrein, which is implicated in disorders such as hereditary angioedema and diabetic macular edema . The modulation of this enzyme could help ameliorate symptoms associated with these conditions.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that it may influence various signaling pathways by interacting with cellular receptors and altering enzyme activities through covalent modifications .

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, kinetic assays revealed a significant decrease in enzyme activity upon treatment with this compound, indicating its potential as a lead compound for drug development .

- Molecular Docking Simulations : Computational studies using molecular docking simulations have shown that this compound binds effectively to target enzymes, suggesting a strong interaction that could be exploited in therapeutic applications .

- Therapeutic Potential : The compound's ability to modulate enzyme activity positions it as a candidate for developing treatments for diseases characterized by abnormal enzyme function, such as diabetes-related complications and inflammatory conditions .

Q & A

Q. What are the common synthetic routes for tert-Butyl ((3-oxocyclobutyl)methyl)carbamate, and how are intermediates validated?

Answer: The synthesis typically involves multi-step reactions, including carbamate protection, cyclobutane ring formation, and oxidation. For example:

- Step 1: Introduction of the tert-butoxycarbonyl (Boc) group to a cyclobutane precursor via carbamate coupling, as seen in analogous syntheses using Pd catalysts (e.g., Pd₂(dba)₃ with BINAP ligands for cross-coupling reactions) .

- Step 2: Oxidation to generate the 3-oxocyclobutyl moiety, often employing reagents like Jones reagent or pyridinium chlorochromate (PCC).

- Validation: Intermediates are characterized using LC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify regioselectivity and functional groups). For example, mass spectrometry in confirmed molecular ion peaks for intermediates .

Q. What are the recommended protocols for handling and storing this compound?

Answer:

- Storage: Maintain at room temperature in a dry, inert atmosphere (argon or nitrogen). Avoid exposure to moisture and direct sunlight, as carbamates can hydrolyze under acidic/basic conditions .

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. highlights risks of respiratory irritation (H335) and skin sensitivity (H315), necessitating OV/AG/P99 respirators in high-exposure scenarios .

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., LiAlH₄), which may degrade the ketone group .

Q. How is the purity and stability of this compound assessed during synthesis?

Answer:

- Purity: HPLC with UV detection (λ = 210–254 nm) is standard. validated intermediates using reverse-phase C18 columns and gradient elution .

- Stability: Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via TLC or HPLC for decomposition products like free amines or cyclobutanol derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized in catalytic steps involving palladium complexes?

Answer:

- Catalyst Selection: Use Pd₂(dba)₃ with BINAP ligands for Buchwald-Hartwig amination or Suzuki couplings, as demonstrated in for analogous carbamates. Ligand-to-metal ratios of 2:1 improve turnover .

- Solvent Optimization: Anhydrous toluene or THF enhances catalyst stability. achieved >80% yield in toluene at 110°C .

- Work-Up: Quench reactions with aqueous NH₄Cl to remove Pd residues, followed by silica gel chromatography for purification .

Q. What advanced techniques are used to analyze the conformational stability of the 3-oxocyclobutyl group?

Answer:

- X-ray Crystallography: Resolve solid-state conformations. highlighted crystal structure analyses of carbamates, revealing intramolecular H-bonding between the Boc group and ketone oxygen .

- DFT Calculations: Model gas-phase conformers using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare computed IR spectra (C=O stretches at ~1700 cm⁻¹) with experimental data .

Q. How should researchers resolve contradictions in hazard data across safety reports?

Answer:

- Case Study: classifies the compound as non-hazardous, while lists acute oral toxicity (H302) and respiratory irritation (H335) .

- Resolution:

Data Contradiction Analysis

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.